molecular formula C18H17Br3N2OS B2431591 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide CAS No. 1215402-12-2

3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide

Cat. No. B2431591
CAS RN: 1215402-12-2
M. Wt: 549.12
InChI Key: WUNIHOFVRBLKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including bromo, ethoxy, phenyl, and imidazo[2,1-b][1,3]thiazine groups. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-b][1,3]thiazine group suggests that the compound may have a complex, cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo groups might make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a relatively high molecular weight and could be soluble in organic solvents .

Scientific Research Applications

Catalysis and Organic Synthesis

Protodeboronation for Alkene Hydromethylation: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Heterocyclic Chemistry

Synthesis of Pyran, Pyranopyrazole, and Pyrazolo[1,2-b]phthalazine Derivatives: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been employed as a highly efficient and homogeneous catalyst. It facilitates the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction (MCR) in water . These heterocyclic compounds have diverse applications in medicinal chemistry and materials science.

Drug Design and Biological Evaluation

Novel Benzimidazole Derivatives: Researchers have synthesized novel enamine nitrile derivatives using 2-aminobenzimidazole as a key precursor. The resulting compound, N-(1H-benzimidazol-2-yl)carbonylhydrazonodicyanide, was prepared by coupling 2-aminobenzimidazole with malononitrile in pyridine . These derivatives can be further explored for their potential biological activities, including antimicrobial, antitumor, or anti-inflammatory properties.

Database Resources

ChemSynthesis: For a comprehensive database of chemicals and their synthesis references, consider exploring ChemSynthesis. It contains over 40,000 compounds and more than 45,000 synthesis references, providing valuable information for researchers and chemists .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate about its mechanism of action. If it’s a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future research directions would depend on the current uses and known properties of this compound. If it has interesting biological activity, for example, it could be studied further as a potential drug .

properties

IUPAC Name

3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2OS.BrH/c1-2-23-16-9-15-14(8-12(16)19)21-18-22(15)17(13(20)10-24-18)11-6-4-3-5-7-11;/h3-9,13,17H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNIHOFVRBLKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N3C(C(CSC3=N2)Br)C4=CC=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.